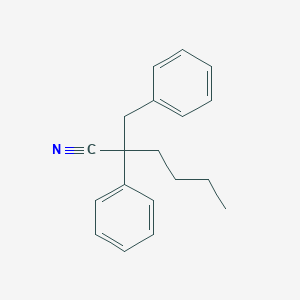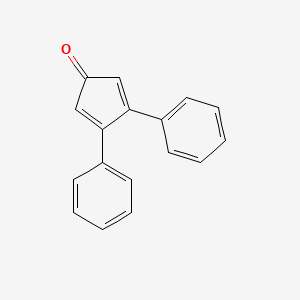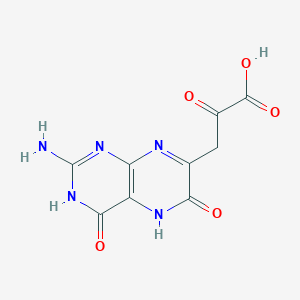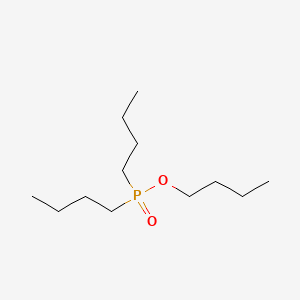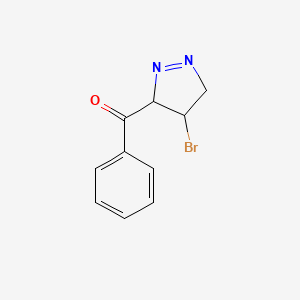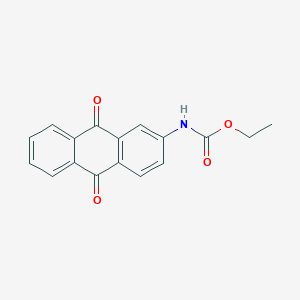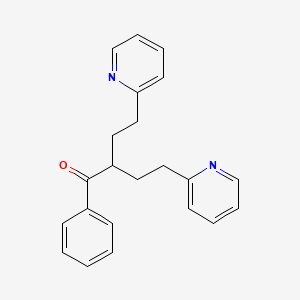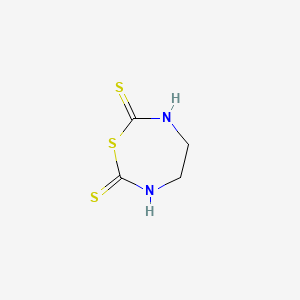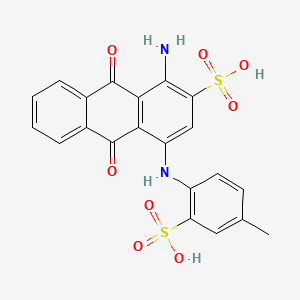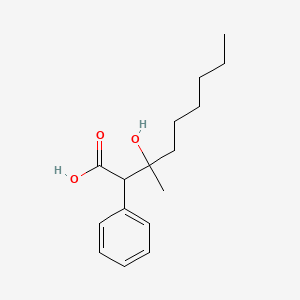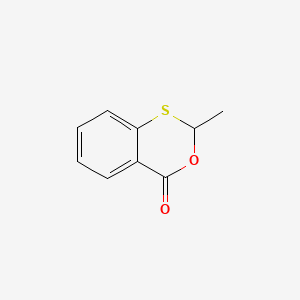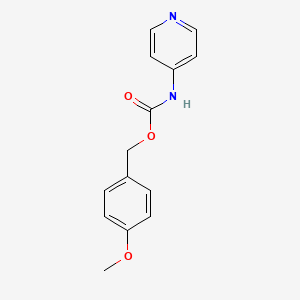
Manganese--titanium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese–titanium (2/1) is a compound consisting of two parts manganese and one part titanium. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of manganese and titanium results in a material that exhibits properties from both elements, making it a versatile compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of manganese–titanium (2/1) typically involves the high-temperature solid-phase synthesis method. In this process, manganese dioxide (MnO₂) and titanium dioxide (TiO₂) are mixed in the desired stoichiometric ratio and subjected to high temperatures to form the compound . The reaction conditions often include temperatures ranging from 800°C to 1200°C, depending on the desired properties of the final product .
Industrial Production Methods: In industrial settings, the production of manganese–titanium (2/1) may involve more advanced techniques such as microarc oxidation or sol-gel methods. These methods allow for better control over the material’s properties and can produce high-purity compounds suitable for specific applications .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese–titanium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of manganese and titanium, which can participate in different oxidation states and coordination environments .
Common Reagents and Conditions: Common reagents used in reactions involving manganese–titanium (2/1) include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as hydrogen gas (H₂). The reaction conditions can vary, but they often involve elevated temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed: The major products formed from reactions involving manganese–titanium (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions can yield lower oxidation state products .
Wissenschaftliche Forschungsanwendungen
Manganese–titanium (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including syngas production and hydrogen storage . In biology and medicine, manganese–titanium (2/1) is explored for its potential antibacterial properties and its ability to promote bone growth when used in implants . In industry, this compound is used in the production of advanced materials, such as supercapacitors and high-performance coatings .
Wirkmechanismus
The mechanism of action of manganese–titanium (2/1) involves its ability to interact with various molecular targets and pathways. For example, in antibacterial applications, the compound can chelate essential metal ions, depriving bacteria of necessary nutrients and inhibiting their growth . In catalytic applications, manganese–titanium (2/1) can facilitate electron transfer processes, enhancing the efficiency of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Manganese–titanium (2/1) can be compared to other similar compounds, such as manganese–titanium–zirconium (Mn–Ti–Zr) and manganese–rhodium (Mn–Rh) compounds. These compounds share some properties with manganese–titanium (2/1) but also exhibit unique characteristics. For example, manganese–titanium–zirconium compounds are known for their hydrogen storage capabilities, while manganese–rhodium compounds are effective catalysts for syngas production .
Conclusion
Manganese–titanium (2/1) is a versatile compound with a wide range of applications in various fields. Its unique properties make it a valuable material for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can help further explore its potential and develop new applications.
Eigenschaften
CAS-Nummer |
12057-95-3 |
|---|---|
Molekularformel |
Mn2Ti |
Molekulargewicht |
157.743 g/mol |
IUPAC-Name |
manganese;titanium |
InChI |
InChI=1S/2Mn.Ti |
InChI-Schlüssel |
QNMYXYIMUMSIBD-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Mn].[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


